molecular formula C14H10ClO2S- B097477 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid CAS No. 15887-84-0

2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid

Cat. No. B097477
CAS RN: 15887-84-0
M. Wt: 277.7 g/mol
InChI Key: XYLALGWPEGHXHS-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid is a compound that can be associated with the family of sulfanylbenzoic acids. These compounds are characterized by the presence of a sulfanyl group (-S-) attached to a benzoic acid moiety. The specific structure of interest includes a chlorobenzyl group, which suggests the presence of a chlorine atom on the benzyl part of the molecule. This structure is not directly studied in the provided papers, but related compounds and their properties and reactions can give insights into its behavior.

Synthesis Analysis

The synthesis of related sulfanylbenzoic acid derivatives is discussed in the papers. For instance, organotin complexes with 4-sulfanylbenzoic acid have been synthesized, indicating that the sulfanyl group can act as a ligand for metal coordination . Additionally, sulfanylidene tetrahydropyrimidine derivatives have been synthesized using acid-catalyzed cyclocondensation reactions . These methods could potentially be adapted for the synthesis of 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfanylbenzoic acid derivatives can vary significantly. In the case of organotin complexes, the coordination behavior of 4-sulfanylbenzoic acid is monodentate through the thiol S atom, but not the carboxylic oxygen atom . This suggests that in the case of 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid, the sulfanyl group might also exhibit a preference for certain types of bonding, potentially influencing the overall molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of azobenzene-2-carboxylic acids, which are structurally related to benzenecarboxylic acids, has been studied in the context of photochemical reactions. These compounds can yield derivatives of benzo[c]cinnoline-4-carboxylic acid when irradiated in a strong acid medium . Although the compound of interest is not an azo compound, this information suggests that benzenecarboxylic acids can undergo significant structural transformations under specific conditions, which could be relevant for the chemical reactions of 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanylbenzoic acid derivatives can be inferred from their molecular structures and intermolecular interactions. For example, the supramolecular structures of organotin complexes with 4-sulfanylbenzoic acid involve intermolecular hydrogen bonds, which can affect the compound's solubility, melting point, and other physical properties . Additionally, the catalytic activities of copper polymers derived from benzenesulfonic and benzenecarboxylic acids in the oxidation of cyclohexane suggest that these moieties can influence the reactivity of the compounds in which they are present .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid have been a focus of scientific research. Studies such as those by Szabó et al. (1997) and Watanabe et al. (2010) have explored the preparation and characterization of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, providing insights into their molecular structures through methods like X-ray diffraction and chemiluminescence analysis (Szabó et al., 1997); (Watanabe et al., 2010).

Catalytic and Synthetic Applications

Research has also been directed towards the catalytic and synthetic applications of sulfanyl compounds. For example, Maeda et al. (2004) described the use of vanadium catalysts for the sulfenylation of indoles and 2-naphthols with thiols under molecular oxygen, highlighting the potential of such compounds in synthetic chemistry (Maeda et al., 2004).

Photoluminescence and Material Science

In the field of material science, compounds containing sulfanyl groups have been investigated for their photoluminescent properties. Chen et al. (2003) synthesized a photoluminescent metal-organic polymer using a process that involved zinc acetate dihydrate and a mixture of carboxylic acids, demonstrating the utility of these compounds in the development of new materials with unique optical properties (Chen et al., 2003).

Organic Synthesis and Molecular Design

Further research by Stolarczyk et al. (2018) focused on the synthesis of novel 4-thiopyrimidine derivatives, showcasing the versatility of sulfanyl compounds in organic synthesis and molecular design. Their work emphasizes the role of these compounds in creating new molecules with potential applications in medicinal chemistry and drug development (Stolarczyk et al., 2018).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLALGWPEGHXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid

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